molecular formula C10H6Cl2N2O2 B1293017 3-[5-(Chloromethyl)-1,2,4-oxadiazol-3-yl]benzoyl chloride CAS No. 1119452-71-9

3-[5-(Chloromethyl)-1,2,4-oxadiazol-3-yl]benzoyl chloride

Cat. No.: B1293017
CAS No.: 1119452-71-9
M. Wt: 257.07 g/mol
InChI Key: HJRGPUANWLVKTD-UHFFFAOYSA-N
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Description

3-[5-(Chloromethyl)-1,2,4-oxadiazol-3-yl]benzoyl chloride is an organic compound with the molecular formula C10H6Cl2N2O2 and a molecular weight of 257.07 g/mol . This compound is characterized by the presence of a benzoyl chloride group attached to a 1,2,4-oxadiazole ring, which is further substituted with a chloromethyl group. It is primarily used in proteomics research and various chemical synthesis applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[5-(Chloromethyl)-1,2,4-oxadiazol-3-yl]benzoyl chloride typically involves the following steps:

    Formation of the 1,2,4-oxadiazole ring: This can be achieved by reacting a suitable nitrile oxide with a nitrile compound under controlled conditions.

    Introduction of the chloromethyl group: The chloromethyl group can be introduced through chloromethylation reactions using reagents such as chloromethyl methyl ether or paraformaldehyde in the presence of a Lewis acid catalyst.

    Attachment of the benzoyl chloride group: This step involves the acylation of the oxadiazole ring with benzoyl chloride under anhydrous conditions.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to ensure high purity and yield .

Chemical Reactions Analysis

Types of Reactions

3-[5-(Chloromethyl)-1,2,4-oxadiazol-3-yl]benzoyl chloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-[5-(Chloromethyl)-1,2,4-oxadiazol-3-yl]benzoyl chloride has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-[5-(Chloromethyl)-1,2,4-oxadiazol-3-yl]benzoyl chloride involves its ability to react with nucleophiles, leading to the formation of covalent bonds with target molecules. This reactivity is primarily due to the presence of the electrophilic benzoyl chloride and chloromethyl groups. The compound can modify proteins and other biomolecules, thereby affecting their function and activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[5-(Chloromethyl)-1,2,4-oxadiazol-3-yl]benzoyl chloride is unique due to the presence of the 1,2,4-oxadiazole ring, which imparts distinct chemical and biological properties. This structural feature differentiates it from other similar compounds and contributes to its specific reactivity and applications .

Properties

IUPAC Name

3-[5-(chloromethyl)-1,2,4-oxadiazol-3-yl]benzoyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6Cl2N2O2/c11-5-8-13-10(14-16-8)7-3-1-2-6(4-7)9(12)15/h1-4H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJRGPUANWLVKTD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(=O)Cl)C2=NOC(=N2)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6Cl2N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501195605
Record name 3-[5-(Chloromethyl)-1,2,4-oxadiazol-3-yl]benzoyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501195605
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

257.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1119452-71-9
Record name 3-[5-(Chloromethyl)-1,2,4-oxadiazol-3-yl]benzoyl chloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1119452-71-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-[5-(Chloromethyl)-1,2,4-oxadiazol-3-yl]benzoyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501195605
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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